molecular formula C20H19NO5 B299010 METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B299010
M. Wt: 353.4 g/mol
InChI Key: FRFKXWZWFYYOHY-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the furan and methoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature control, solvent selection, and catalyst efficiency, is essential to maximize yield and minimize by-products. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or in drug development.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • N’-(2-furylmethylene)-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

Uniqueness

Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

methyl (4Z)-4-(furan-2-ylmethylidene)-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C20H19NO5/c1-13-18(20(23)25-3)17(11-16-5-4-10-26-16)19(22)21(13)12-14-6-8-15(24-2)9-7-14/h4-11H,12H2,1-3H3/b17-11-

InChI Key

FRFKXWZWFYYOHY-BOPFTXTBSA-N

SMILES

CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC

solubility

7.7 [ug/mL]

Origin of Product

United States

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